molecular formula C17H17N3O2 B6640541 N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide

Cat. No. B6640541
M. Wt: 295.34 g/mol
InChI Key: PJVXGZFULNRNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a selective modulator of PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. GW501516 has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer research.

Mechanism of Action

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. These effects lead to increased energy production and improved metabolic function. N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in metabolic disorders and cancer.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has several advantages for lab experiments, including its selectivity for PPARδ and its ability to improve metabolic function. However, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, including its potential applications in sports performance enhancement, metabolic disorders, and cancer research. Additionally, further research is needed to better understand the potential risks and benefits of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, as well as its mechanisms of action and potential interactions with other drugs and supplements.

Synthesis Methods

The synthesis of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylpropan-2-ol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with 2-bromo-4-(trifluoromethyl)phenyl isocyanate to form the urea derivative, which is then cyclized to form N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been extensively studied in various scientific fields, including sports science, metabolic disorders, and cancer research. In sports science, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to enhance endurance and improve performance in animal models. In metabolic disorders, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to improve lipid metabolism and insulin sensitivity in animal models of obesity and type 2 diabetes. In cancer research, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-15(8-12-4-2-1-3-5-12)11-18-17(22)13-6-7-16-14(9-13)10-19-20-16/h1-7,9-10,15,21H,8,11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVXGZFULNRNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.